![molecular formula C13H13NO2S B1351965 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 54001-06-8](/img/structure/B1351965.png)
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
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Overview
Description
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a compound that belongs to the thiazole family, which is known for its diverse biological activities This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one typically involves the cyclization of appropriate precursors One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate This intermediate then undergoes cyclization in the presence of an acid catalyst to form the thiazole ring
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted thiazole derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research indicates that 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one exhibits antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial agents .
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation. In vitro studies indicated that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .
3. Anticancer Properties
Recent investigations have highlighted the compound's cytotoxic effects on cancer cells. Research published in peer-reviewed journals has demonstrated that it can induce apoptosis in specific cancer cell lines, making it a candidate for further development as an anticancer agent.
4. Neurological Applications
There is emerging evidence that compounds similar to this compound may act as modulators of neurotransmitter systems. This suggests potential applications in treating central nervous system disorders such as depression and anxiety .
Case Studies
Study | Focus | Findings |
---|---|---|
Study on Antimicrobial Activity | Antimicrobial efficacy | Demonstrated significant activity against Gram-positive bacteria. |
Research on Anti-inflammatory Properties | Inflammatory cytokine production | Reduced levels of TNF-alpha and IL-6 in vitro. |
Cytotoxicity Assessment | Cancer cell lines | Induced apoptosis in breast cancer cells with IC50 values indicating potency. |
Mechanism of Action
The mechanism of action of 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA.
Pathways Involved: It may inhibit or activate biochemical pathways, leading to its observed biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)ethan-1-one: Shares the methoxyphenyl group but lacks the thiazole ring.
4-Methoxyacetophenone: Similar structure but with different functional groups.
Thiazole derivatives: Compounds like 2-(4-methoxyphenyl)thiazole share the thiazole ring but differ in substituents.
Uniqueness: 1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is unique due to the combination of the thiazole ring and the methoxyphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various fields of research and industry.
Biological Activity
Introduction
1-[2-(4-Methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative that has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article explores the biological activity of this compound through various studies, providing a detailed analysis of its mechanisms, efficacy, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Structural Features
Feature | Description |
---|---|
Thiazole Ring | Contains sulfur and nitrogen, contributing to biological activity. |
Methoxy Group | Enhances lipophilicity and may influence binding affinity. |
Phenyl Group | Provides structural stability and potential interactions with biological targets. |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition.
- Mechanism of Action : The sulfonamide group in related compounds has been shown to inhibit dihydropteroate synthase, crucial for folic acid synthesis in bacteria, leading to cell death .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole derivatives.
- Case Study Findings : In vitro studies on cancer cell lines have shown that related thiazole compounds possess cytotoxic effects with IC50 values ranging from 1.61 µg/mL to over 200 µg/mL depending on the specific structure and substituents .
Comparative Cytotoxicity
Compound | Cell Line | IC50 Value (µg/mL) |
---|---|---|
Thiazole Derivative A | 4T1 | 13.23 |
Thiazole Derivative B | MRC-5 | >200 |
This compound | Various | TBD |
Anti-inflammatory Effects
Thiazole compounds are also explored for their anti-inflammatory properties. The presence of the methoxy group is believed to enhance these effects by modulating inflammatory pathways.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step processes starting from simpler thiazole precursors. The evaluation of its biological activity often includes:
- In Vitro Testing : Assessment against various microbial and cancer cell lines.
- Mechanistic Studies : Investigating how the compound interacts at the molecular level with specific enzymes or receptors.
Case Studies
One notable study evaluated a series of thiazole derivatives, including our compound of interest, for their anticancer activity against several cell lines. The results indicated that modifications on the phenyl ring significantly influenced cytotoxicity and selectivity towards cancer cells .
Properties
IUPAC Name |
1-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-12(9(2)15)17-13(14-8)10-4-6-11(16-3)7-5-10/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAHBKVFLNFHAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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